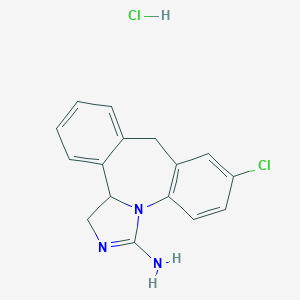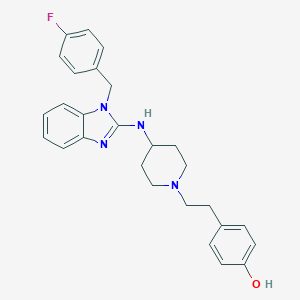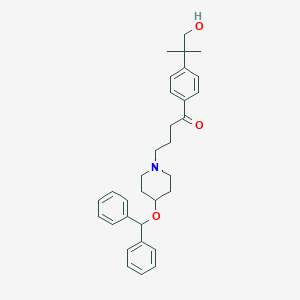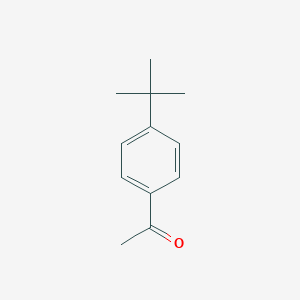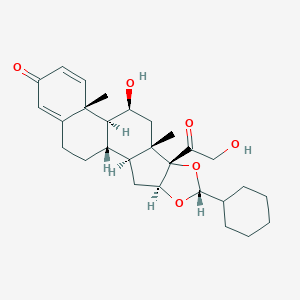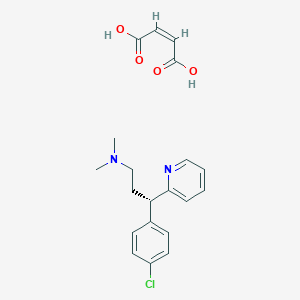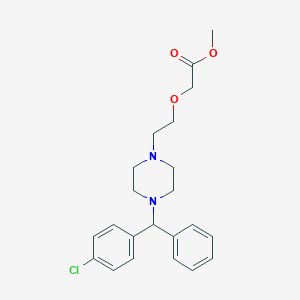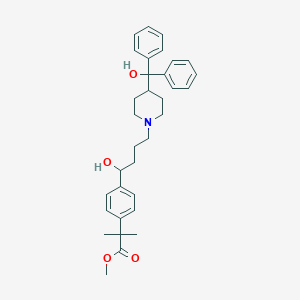
Methyl fexofenadine
Descripción general
Descripción
Fexofenadine, sold under the brand name Allegra among others, is an antihistamine pharmaceutical drug used in the treatment of allergy symptoms, such as hay fever and urticaria . It is a selective peripheral H1 blocker . Fexofenadine is the major active metabolite of terfenadine .
Synthesis Analysis
The synthetic process of fexofenadine hydrochloride involves several steps, including esterification reaction, Friedel-Grafts reaction, reduction, and N-alkylation reaction .
Molecular Structure Analysis
Fexofenadine has a molecular formula of C32H39NO4 . The crystal structure of fexofenadine hydrochloride was determined from an X-ray powder diffraction pattern .
Physical And Chemical Properties Analysis
Fexofenadine has a density of 1.2±0.1 g/cm3, boiling point of 697.3±55.0 °C at 760 mmHg, and a molar volume of 428.1±3.0 cm3 . The properties of fexofenadine hydrochloride were studied with thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), infrared spectroscopy (IR) and powder X-ray diffraction (PXRD) .
Aplicaciones Científicas De Investigación
1. Dermatological Applications
Fexofenadine, a nonsedating H1-receptor selective antihistamine, shows efficacy in treating allergic rhinitis and urticaria. Its application extends to dermatological conditions like atopic dermatitis, providing relief from associated pruritus (Kawashima et al., 2003).
2. Bioanalytical Methods and Drug Interactions
The increasing use of fexofenadine in therapy and research has led to the development of numerous bioanalytical methods. These methods are crucial for understanding its pharmacokinetic properties and drug-drug interactions (Yao & Srinivas, 2012).
3. Synthesis and Chemical Properties
Research on the synthetic methods of fexofenadine provides insight into its chemical properties and potential for formulation into different therapeutic agents (Zhang Guan-chao, 2011).
4. Pharmacokinetics and Transporter Interactions
Studies investigate how fexofenadine interacts with renal and hepatic transporters, affecting its absorption and distribution in the body. Understanding these interactions is key for optimizing its therapeutic efficacy and safety (Tahara et al., 2006).
5. Role in Allergic Diseases
Fexofenadine's effectiveness in treating allergic diseases like seasonal allergic rhinitis and chronic idiopathic urticaria is well-documented. Research focuses on its efficacy, dosage optimization, and safety in different patient populations (Kawashima & Harada, 2001).
6. Pharmacodynamics and Drug Efficacy
Investigations into the pharmacodynamics of fexofenadine provide insights into its mechanism of action, particularly how it affects inflammatory mediators beyond histamine. This research underpins the drug's efficacy and potential for treating a range of allergic conditions (Axelrod & Bielory, 2008).
7. Alternative Formulations
Exploring alternative formulations of fexofenadine, such as transdermal patches, offers possibilities for improving its delivery and efficacy. Research in this area aims to optimize the controlled release of the drug for long-term therapy of allergic disorders (Chaudhary, Saini, & Singh, 2012).
Propiedades
IUPAC Name |
methyl 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUQSHOAAGQXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433035 | |
| Record name | 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fexofenadine Methyl Ester | |
CAS RN |
154825-96-4 | |
| Record name | 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylphenylacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U9Y7QDP5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

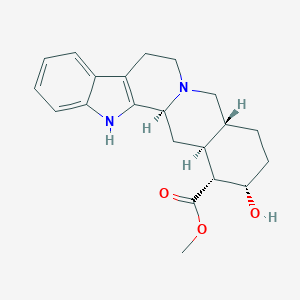
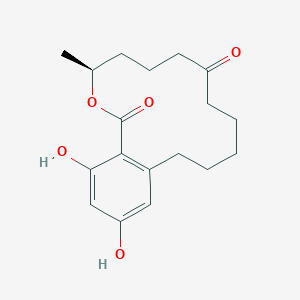
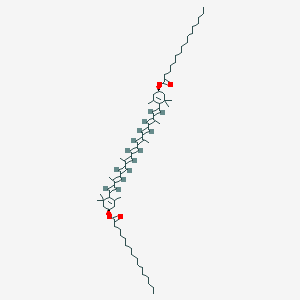
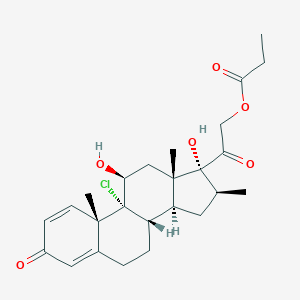
![6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine](/img/structure/B192718.png)
